

Application Notes and Protocols for RY785 in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: RY785

Cat. No.: B593673

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **RY785**, a potent and selective inhibitor of Kv2 voltage-gated potassium channels, in patch clamp electrophysiology studies.

Introduction

RY785 is a small molecule inhibitor that selectively targets the Kv2 subfamily of voltage-gated potassium (K⁺) channels.^[1] These channels are crucial for regulating neuronal excitability and are implicated in various physiological and pathological processes.^{[1][2]} Understanding the mechanism of action of compounds like **RY785** is vital for both basic research and the development of new therapeutic agents.^{[3][4]} **RY785** exhibits a use-dependent mechanism of inhibition, meaning that channel activation is a prerequisite for the drug to exert its blocking effect.^{[3][4][5]} It acts by entering the central cavity of the Kv2.1 channel upon voltage sensor activation and then promotes the deactivation of the voltage sensor, effectively trapping itself inside.^{[3][6][7]} This leads to a significant reduction in the Kv2 conductance density.^{[3][8]}

Data Presentation

Table 1: RY785 Inhibition of Kv2.1 Current

Parameter	Value	Cell Type	Reference
RY785 Concentration	1 μ M	CHO-K1 cells stably expressing rat Kv2.1	[3] [6]
Kv2.1 Current Inhibition	$\geq 98\%$	CHO-K1 cells stably expressing rat Kv2.1	[3] [6] [7]
Onset of Inhibition	Use-dependent (requires channel activation)	CHO-K1 cells stably expressing rat Kv2.1	[3] [4]
Competition	Competes with intracellular tetraethylammonium (TEA)	CHO-K1 cells stably expressing rat Kv2.1	[3] [6]

Table 2: Electrophysiological Solutions

Solution	Component	Concentration (mM)	pH	Reference
External (Bath) Solution	NaCl	155	7.2 (adjusted with NaOH)	[6]
HEPES	10	[6]		
CaCl ₂	1.5	[6]		
MgCl ₂	1	[6]		
KCl	3.5	[6]		
Internal (Pipette) Solution	Not explicitly detailed for K ⁺ currents in the provided search results. A typical internal solution for recording K ⁺ currents would contain a high concentration of a potassium salt (e.g., KCl or K-gluconate), a pH buffer (e.g., HEPES), and a chelating agent (e.g., EGTA). Researchers should refer to standard patch clamp protocols for appropriate internal solutions.			
Vehicle Control	DMSO	1:1000 (vol:vol)	[6]	

RY785 Stock Solution	RY785 in DMSO	1 mM	[6]
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Experimental Protocols

Cell Preparation

This protocol is based on the methodology used for CHO-K1 cells stably expressing rat Kv2.1 channels.[\[6\]](#)

- Cell Culture: Maintain CHO-K1 cells expressing rat Kv2.1 in appropriate growth medium.
- Cell Harvesting:
 - Manually scrape cells in PBS containing 0.48 mM EDTA.
 - Pellet the cells by centrifugation at 1,000 g for 2 minutes.
- Resuspension:
 - For K⁺ current experiments, resuspend the cell pellet in the growth medium.
 - For gating current experiments, resuspend and pellet the cells three times in the gating current external solution.
- Storage: Gently rotate the resuspended cells in a polypropylene tube at room temperature until use.

Whole-Cell Patch Clamp Recording

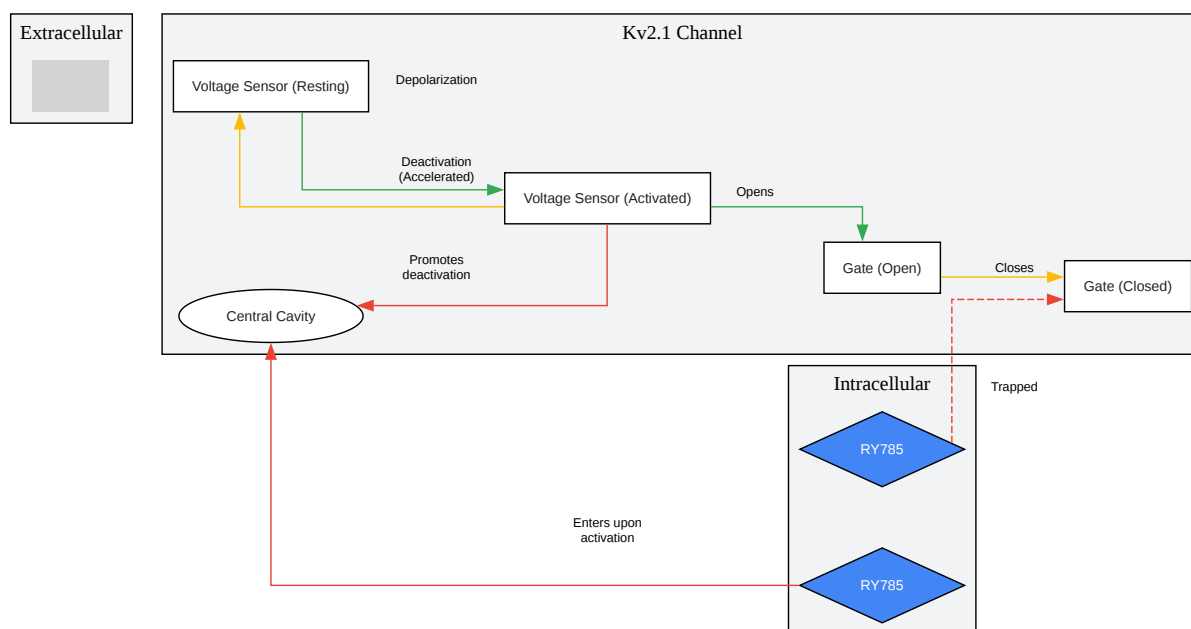
This protocol outlines the steps for whole-cell voltage-clamp recordings to measure Kv2.1 currents in the presence and absence of **RY785**.[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

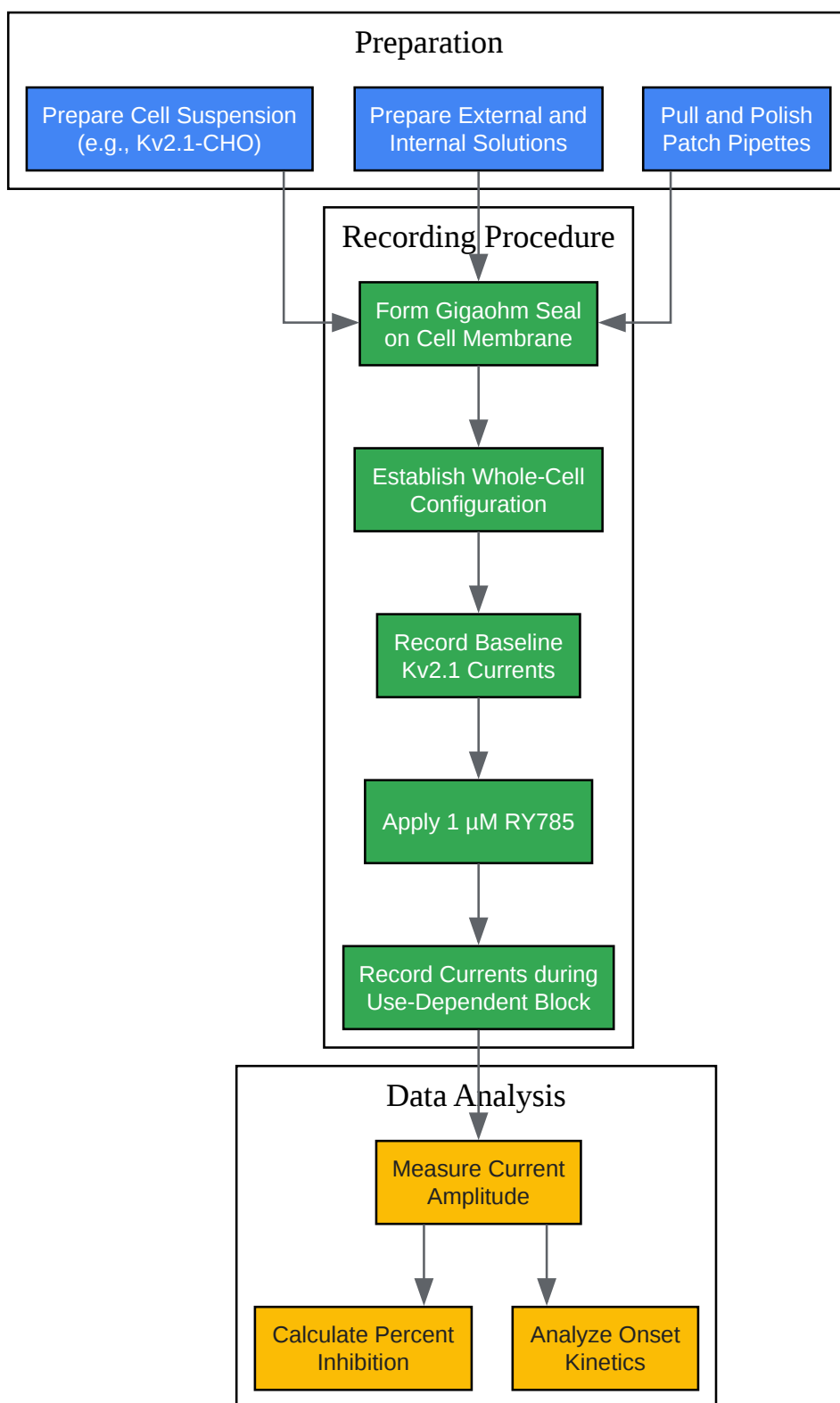
- Setup:
 - Use a patch clamp amplifier and data acquisition software (e.g., Axopatch 200B with Patchmaster software).[\[6\]](#)

- Perform recordings at room temperature (22.0–23.5°C).[6]
- Solutions:
 - Continuously perfuse the recording chamber with the external solution.
 - Use the appropriate internal solution in the patch pipette.
- Pipettes: Pull borosilicate glass pipettes to a suitable resistance (typically 2-5 MΩ when filled with internal solution).
- Seal Formation:
 - Approach a cell with the patch pipette while applying positive pressure.
 - Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
- Whole-Cell Configuration:
 - Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Data Acquisition:
 - Hold the cell at a holding potential of -100 mV.[6][8]
 - Apply depolarizing voltage steps to elicit Kv2.1 currents. A typical protocol involves stepping to various potentials (e.g., from -80 mV to +80 mV) for a duration sufficient to observe channel activation (e.g., 100-500 ms).
- Application of **RY785**:
 - Prepare a 1 μM working solution of **RY785** in the external solution from a 1 mM DMSO stock.[6]
 - Apply the **RY785**-containing solution to the cell via the perfusion system.

- To observe the use-dependent block, apply a train of depolarizing pulses (e.g., a 20 ms step to +40 mV followed by a 30 ms step to -100 mV and then a 500 ms step to +40 mV, repeated every 10 seconds) until the current stabilizes.^{[6][8]}
- Data Analysis:
 - Measure the peak outward current at each voltage step before and after the application of **RY785**.
 - Calculate the percentage of current inhibition.
 - Analyze the kinetics of the onset of inhibition by fitting the decay of the current amplitude over time with an exponential function.^{[6][8]}

Signaling Pathways and Workflows





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